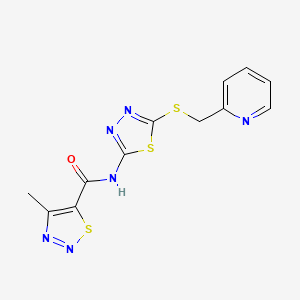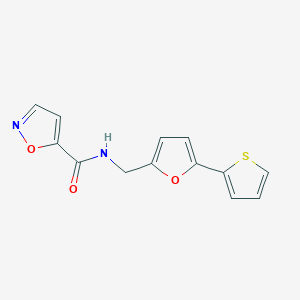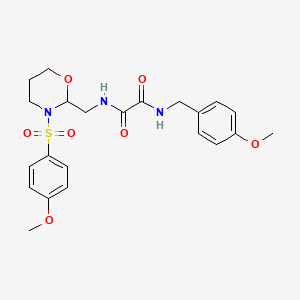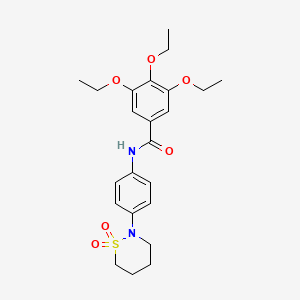![molecular formula C7H12N2O3S B2702292 (3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide CAS No. 1867613-08-8](/img/structure/B2702292.png)
(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide” is a chemical compound that belongs to the class of pyrrole carboxamides . Pyrrole carboxamides are known for their broad range of biological activities and display interesting skeletal diversity and complexity .
Synthesis Analysis
The synthesis of pyrrole carboxamides involves various strategies. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “this compound” is complex and detailed analysis can be performed using molecular docking and three-dimensional quantitative structure–activity relationships (3D-QSAR) . These techniques can provide insights into the binding interaction modes of the compound .Chemical Reactions Analysis
Pyrrole, a key component of the compound, is known to undergo various chemical reactions. It is a weak base and reacts with dilute hydrochloric acid to give a crystalline hydrochloride . Pyrrole also exhibits an acidic character due to the electron pair of nitrogen delocalized and makes it positively charged .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole carboxamides can vary depending on their specific structure. Generally, pyrrole is a colorless liquid that readily turns into a brown color on air exposure . It is sparingly soluble in water but dissolves in ethanol and ether .Applications De Recherche Scientifique
Synthesis and Reactivity
Research on compounds structurally related to "(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide" often focuses on their synthesis and reactivity. For instance, studies have documented the synthesis of polycyclic pyridines and related compounds, demonstrating the versatility of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines as key intermediates in the construction of complex heterocyclic systems. These compounds are pivotal in creating fused polyheterocyclic systems with potential biological activities (A. Hussein, F. A. Abu-shanab, & E. Ishak, 2000; E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Potential Pharmacological Activities
The structural frameworks related to "this compound" have been explored for their pharmacological potential. Compounds derived from thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antimicrobial activities, indicating that structural modifications on this scaffold can lead to potent antimicrobial agents. This suggests potential applications in developing new therapeutic agents against various bacterial and fungal infections (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, & V. Chernykh, 2015).
Mécanisme D'action
The mechanism of action of pyrrole carboxamides is often related to their biological activities. For instance, they have been used as inhibitors for various biological targets . The exact mechanism of action for “(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide” would require further investigation.
Propriétés
IUPAC Name |
(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c8-7(10)9-3-5-1-2-13(11,12)6(5)4-9/h5-6H,1-4H2,(H2,8,10)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOATJWVURWVOR-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2C1CN(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)[C@H]2[C@@H]1CN(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)

![(E)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2702216.png)




![5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2702226.png)
![1-Methyl-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrazole-4-carboxamide](/img/structure/B2702229.png)
![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2702230.png)

![N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2702232.png)
